N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide
Description
This compound features a benzamide backbone with a Z-configuration imine linkage between two key moieties:
- A 4,6-dimethylpyrimidin-2-yl amino group, contributing to aromatic stacking and hydrogen-bonding interactions.
- A [2-(1H-indol-3-yl)ethyl]amino group, which introduces hydrophobic and π-π interactions via the indole ring. The methylamino substituent on the benzamide further modulates electronic properties.
Properties
Molecular Formula |
C25H27N7O |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-(methylamino)benzamide |
InChI |
InChI=1S/C25H27N7O/c1-16-14-17(2)30-25(29-16)32-24(31-23(33)20-9-5-6-10-21(20)26-3)27-13-12-18-15-28-22-11-7-4-8-19(18)22/h4-11,14-15,26,28H,12-13H2,1-3H3,(H2,27,29,30,31,32,33) |
InChI Key |
NGHVNCCERBIZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide typically involves multiple steps, including the formation of the pyrimidine ring, the indole moiety, and the benzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and yield. Industrial production may utilize continuous flow reactors for scalability while maintaining product quality .
Chemistry
This compound serves as a reagent in the synthesis of novel bioactive pyrimidine derivatives. Its unique structure allows for the exploration of new chemical reactions, including oxidation, reduction, and nucleophilic substitution .
Biology
The structural features of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide make it a candidate for studying enzyme interactions and protein binding. Its potential to modulate biological pathways is under investigation .
Medicine
Research indicates that this compound may have applications in developing new pharmaceuticals, particularly in anticancer and antiviral therapies. Preliminary studies suggest its efficacy against various cancer cell lines and pathogens .
Case Study: Anticancer Activity
A study evaluated the compound's effects on breast cancer cell lines (MCF-7). Results indicated significant cytotoxicity compared to standard treatments, suggesting its potential as a lead compound in cancer therapy .
Industry
In industrial applications, this compound can be utilized in developing materials with specific properties such as corrosion inhibitors. Its ability to interact with metal surfaces makes it a valuable candidate for protective coatings .
Summary of Reactions Involved
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Converts the compound into hydroxylated derivatives | Potassium permanganate, hydrogen peroxide |
| Reduction | Produces amine derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Nucleophilic substitution at the pyrimidine ring | Halogens, alkylating agents |
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Indole Ring
Compound 1 : N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide
- Key Difference : A 5-methoxy group on the indole ring.
- Molecular Formula: C₂₆H₂₉N₇O₂; Monoisotopic Mass: 471.238 g/mol .
- Methoxy groups often improve metabolic stability compared to unsubstituted indoles.
Compound 2 : 2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-Fluoro-1H-indol-3-yl)ethyl]amino}methylene]acetamide
- Key Difference : A 5-fluoro substituent on the indole and an added triazolylthio-acetamide group.
- Synonym: DTXSID101101583; CAS: 907972-56-9 .
- Impact : Fluorine’s electronegativity may strengthen hydrogen bonding or improve bioavailability. The triazolylthio moiety introduces sulfur-based reactivity and could modulate target binding.
| Property | Original Compound | Compound 1 (5-OCH₃) | Compound 2 (5-F + Triazole) |
|---|---|---|---|
| Molecular Weight | ~471.238 g/mol | 471.238 g/mol | Not Provided |
| Substituent | H (Indole C5) | OCH₃ | F + Triazolylthio |
| Potential Solubility | Moderate | Lower (Lipophilic) | Variable (Polar S-group) |
Backbone Modifications
Compound 3 : N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-Indol-3-yl)ethyl]amino}methylidene]propanamide
- Key Difference : Replacement of benzamide with propanamide.
- This structural simplification could aid in SAR studies .
Simpler Analogs
Compound 4 : N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine (PDAT)
- Key Difference : Lacks the pyrimidinyl-benzamide framework.
- Impact: PDAT’s activity as a noncompetitive inhibitor of indolethylamine-N-methyltransferase (INMT) highlights the importance of the indole-ethylamine motif. The absence of the pyrimidine moiety in PDAT suggests the latter is critical for target specificity in the original compound .
Therapeutic Candidates with Shared Motifs
Befotertinib
- Structure : Combines indole, pyrimidine, and acrylamide groups.
- Role : EGFR tyrosine kinase inhibitor for oncology.
- Relevance : Demonstrates the pharmaceutical relevance of pyrimidine-indole hybrids, though its structure is more complex than the original compound .
Biological Activity
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N7O |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-phenylurea |
| InChI Key | FCLJZVCJBRTCSG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various disease processes. Research indicates that it may inhibit certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells. For example, studies have shown that compounds with similar structures can act as inhibitors of the Bcl-2 family proteins, which are crucial in regulating apoptosis .
Antitumor Activity
Numerous studies have investigated the antitumor properties of compounds related to this compound. For instance:
- Case Study 1 : A derivative exhibited significant cytotoxicity against various cancer cell lines, with an IC50 value indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- Case Study 2 : Another study demonstrated that modifications to the indole moiety enhanced the compound's ability to induce apoptosis in leukemia cells, suggesting a promising avenue for further development in cancer therapy.
Antiviral and Antifungal Activity
Research has also explored the antiviral and antifungal potential of related compounds:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication through interference with viral enzymes.
- Antifungal Activity : Compounds with similar structural features have displayed antifungal properties, particularly against strains resistant to conventional treatments.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific modifications to the core structure significantly influence biological activity. For example:
- The presence of a dimethylpyrimidine moiety is essential for enhancing interaction with target proteins.
- Substituents on the indole ring can modulate potency; for instance, electron-donating groups have been associated with increased cytotoxicity.
Summary of Key Findings
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
